molecular formula C7H6BrClO B3016426 2-Bromo-3-chloro-5-methylphenol CAS No. 1780800-51-2

2-Bromo-3-chloro-5-methylphenol

Cat. No.: B3016426
CAS No.: 1780800-51-2
M. Wt: 221.48
InChI Key: DMEAHZRZTNPFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-chloro-5-methylphenol is an organic compound with the molecular formula C7H6BrClO It is a halogenated phenol, characterized by the presence of bromine, chlorine, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-5-methylphenol typically involves halogenation reactions. One common method is the bromination of 3-chloro-5-methylphenol using bromine in the presence of a catalyst or under specific conditions to ensure selective substitution at the desired position . Another approach involves the chlorination of 2-bromo-5-methylphenol using chlorine gas or other chlorinating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5-methylphenol involves its interaction with biological molecules through halogen bonding and other non-covalent interactions. The presence of bromine and chlorine atoms enhances its ability to form strong interactions with target molecules, potentially disrupting biological pathways . This compound may target specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2-Bromo-4-chloro-5-methylphenol
  • 3-Bromo-2-chloro-5-methylphenol
  • 2-Chloro-5-methylphenol

Comparison: 2-Bromo-3-chloro-5-methylphenol is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties due to the positional effects of the substituents .

Properties

IUPAC Name

2-bromo-3-chloro-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-4-2-5(9)7(8)6(10)3-4/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEAHZRZTNPFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.